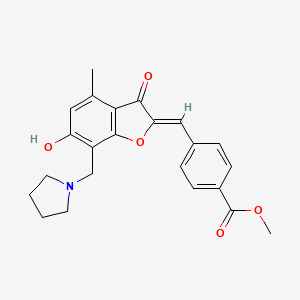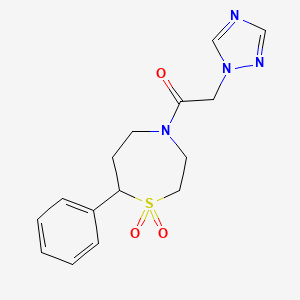
1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is a derivative of indole and nitrofuran. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, in one method, WSC.HCl is used as hydrochloric salt, similar to EDCI, and HOBt is used for the synthesis of peptides and the conversion of carboxylic acid to the amide .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .Applications De Recherche Scientifique
Synthesis Methodologies
Polyhydroxylated Indolines and Oxindoles Synthesis
Research demonstrates the synthesis of nitrocyclohexanol derivatives from 6-nitro-2'-carbonyl-C-glycosides through intramolecular Michael addition, leading to the production of indoline and oxindole derivatives via reduction, amination, and amidation processes. This method offers a pathway to synthesize complex molecules with potential biological activities (W. Zou et al., 2007).
Antibacterial Activities
Nitrofurantoin® Analogues
A series of nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, were synthesized for evaluating their antibacterial properties against Gram-positive and Gram-negative bacteria. This research outlines the potential of these compounds in developing new antibiotics (Ashraf S. Hassan et al., 2020).
Synthesis of Complex Molecules
Novel Indole-2-carboxamides
Research on the preparation of novel indole-2-carboxamides, involving the elaboration of a 5-nitro-indole-2-carboxylate to various intermediates and eventually to the amide, demonstrates the versatility of these compounds in synthesizing pharmacologically relevant structures (L. Bratton et al., 2000).
Methyl 5- and 6-nitroindole-2-carboxylates Synthesis
The transformation of indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid and its derivatives outlines a method for synthesizing nitroindole compounds, which can serve as intermediates for further chemical modifications (S. N. Lavrenov et al., 2002).
Mécanisme D'action
While the specific mechanism of action for “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is not available, it’s worth noting that nitrofurantoin, a nitrofuran antibiotic, is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .
Orientations Futures
Propriétés
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTOILZWSDFFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2737171.png)

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)

![8-benzoyl-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2737178.png)
![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)


![(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine](/img/structure/B2737182.png)



![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone](/img/structure/B2737190.png)
